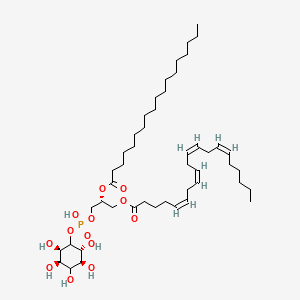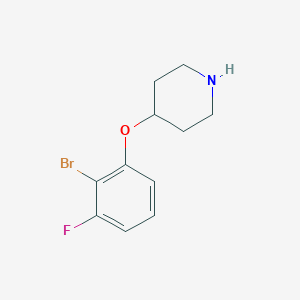
Methyl 5-((3-chlorophenyl)carbamoyl)-2-(4-(2,4-dichlorophenoxy)butanamido)-4-methylthiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-((3-chlorophenyl)carbamoyl)-2-(4-(2,4-dichlorophenoxy)butanamido)-4-methylthiophene-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiophene ring substituted with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((3-chlorophenyl)carbamoyl)-2-(4-(2,4-dichlorophenoxy)butanamido)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the chlorophenyl and dichlorophenoxy groups through nucleophilic substitution reactions. The final steps involve the formation of the carbamoyl and butanamido linkages under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-((3-chlorophenyl)carbamoyl)-2-(4-(2,4-dichlorophenoxy)butanamido)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in the formation of new derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Methyl 5-((3-chlorophenyl)carbamoyl)-2-(4-(2,4-dichlorophenoxy)butanamido)-4-methylthiophene-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 5-((3-chlorophenyl)carbamoyl)-2-(4-(2,4-dichlorophenoxy)butanamido)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-((3-chlorophenyl)carbamoyl)-2-(4-(2,4-dichlorophenoxy)butanamido)-4-methylthiophene-3-carboxylate
- Methyl 5-((3-bromophenyl)carbamoyl)-2-(4-(2,4-dichlorophenoxy)butanamido)-4-methylthiophene-3-carboxylate
- Methyl 5-((3-fluorophenyl)carbamoyl)-2-(4-(2,4-dichlorophenoxy)butanamido)-4-methylthiophene-3-carboxylate
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features
Propiedades
Fórmula molecular |
C24H21Cl3N2O5S |
|---|---|
Peso molecular |
555.9 g/mol |
Nombre IUPAC |
methyl 5-[(3-chlorophenyl)carbamoyl]-2-[4-(2,4-dichlorophenoxy)butanoylamino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C24H21Cl3N2O5S/c1-13-20(24(32)33-2)23(35-21(13)22(31)28-16-6-3-5-14(25)11-16)29-19(30)7-4-10-34-18-9-8-15(26)12-17(18)27/h3,5-6,8-9,11-12H,4,7,10H2,1-2H3,(H,28,31)(H,29,30) |
Clave InChI |
CIOJVYLRDXYEFC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=C1C(=O)OC)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)C(=O)NC3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[7-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-4-chloropyrrolo[2,3-d]pyrimidin-5-yl]methanol](/img/structure/B12067699.png)

![2-(4-Chloro-5-methylpyrrolo[2,3-d]pyrimidin-7-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-3-methyloxolan-3-ol](/img/structure/B12067704.png)
![Phosphonic acid, [3-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]propyl]-, diethyl ester](/img/structure/B12067706.png)





![4-[(5-Bromo-2-chlorophenoxy)methyl]oxane](/img/structure/B12067762.png)
![{2-[Ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)amino]ethyl}phosphonic acid](/img/structure/B12067768.png)
